(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2E)-2-butenoate
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Overview
Description
(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2E)-2-butenoate is a chemical compound that belongs to the class of esters. This compound is derived from menthol, a naturally occurring substance found in peppermint and other mint oils. The structure of this compound includes a cyclohexane ring with isopropyl and methyl groups, making it a chiral molecule with specific stereochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2E)-2-butenoate typically involves the esterification of (1R,2S,5R)-2-isopropyl-5-methylcyclohexanol (menthol) with (2E)-2-butenoic acid. This reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction can be represented as follows:
(1R,2S,5R)-2-Isopropyl-5-methylcyclohexanol+(2E)-2-butenoic acid→(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2E)-2-butenoate+H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of immobilized catalysts can also enhance the reaction rate and selectivity. The product is typically purified by distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2E)-2-butenoate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction: The ester can be reduced to the corresponding alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ester group can be substituted by nucleophiles, such as amines, to form amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Ammonia (NH₃) or primary amines in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2E)-2-butenoic acid.
Reduction: (1R,2S,5R)-2-Isopropyl-5-methylcyclohexanol and butanol.
Substitution: (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2E)-2-butenoamide.
Scientific Research Applications
Chemistry
This compound is used as an intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals. Its unique structure makes it a valuable building block in organic synthesis.
Biology
In biological research, (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2E)-2-butenoate is studied for its potential effects on cellular processes and its interactions with biological macromolecules.
Medicine
This compound has potential applications in the development of new drugs, particularly those targeting specific receptors or enzymes. Its chiral nature allows for the exploration of enantioselective interactions in drug design.
Industry
In the industrial sector, this compound is used in the formulation of fragrances and flavors due to its pleasant minty aroma. It is also explored for its potential use in the production of biodegradable polymers.
Mechanism of Action
The mechanism of action of (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2E)-2-butenoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active components, which then interact with the target molecules. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
Menthol: (1R,2S,5R)-2-Isopropyl-5-methylcyclohexanol.
Menthyl acetate: (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl acetate.
Menthyl butyrate: (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl butyrate.
Uniqueness
(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2E)-2-butenoate is unique due to its specific ester linkage and the presence of the (2E)-2-butenoate group. This structural feature imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Properties
CAS No. |
66212-46-2 |
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Molecular Formula |
C14H24O2 |
Molecular Weight |
224.34 g/mol |
IUPAC Name |
[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] (E)-but-2-enoate |
InChI |
InChI=1S/C14H24O2/c1-5-6-14(15)16-13-9-11(4)7-8-12(13)10(2)3/h5-6,10-13H,7-9H2,1-4H3/b6-5+/t11-,12+,13-/m1/s1 |
InChI Key |
DNVICYQGCINFSQ-XDQHSUTASA-N |
Isomeric SMILES |
C/C=C/C(=O)O[C@@H]1C[C@@H](CC[C@H]1C(C)C)C |
Canonical SMILES |
CC=CC(=O)OC1CC(CCC1C(C)C)C |
Origin of Product |
United States |
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